BenchChemオンラインストアへようこそ!

2-Deoxy-2-fluorogalactose F-18

Hepatocellular carcinoma staging Extrahepatic metastasis detection PET/CT comparative imaging

2-Deoxy-2-fluorogalactose F-18 (CAS 90135-71-0, commonly abbreviated as 18F-FDGal) is a fluorine-18-labeled galactose analogue developed as a PET tracer for imaging galactose metabolism. Unlike the ubiquitous glucose analogue 18F-FDG, 18F-FDGal is selectively phosphorylated by galactokinase and trapped primarily in hepatocytes, making it a liver-specific imaging agent.

Molecular Formula C6H11FO5
Molecular Weight 181.15 g/mol
CAS No. 90135-71-0
Cat. No. B1253891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-fluorogalactose F-18
CAS90135-71-0
Synonyms2-deoxy-2-(18F)fluoro-D-galactose
2-deoxy-2-fluoro-galactose
2-deoxy-2-fluorogalactose
2-deoxy-2-fluorogalactose F-18
2-deoxy-2-fluorogalactose, 18F-labeled
FDGal
Molecular FormulaC6H11FO5
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1/i7-1
InChIKeyAOYNUTHNTBLRMT-RJBZINAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Deoxy-2-fluorogalactose F-18 (18F-FDGal) Demands Attention in Liver PET Tracer Procurement


2-Deoxy-2-fluorogalactose F-18 (CAS 90135-71-0, commonly abbreviated as 18F-FDGal) is a fluorine-18-labeled galactose analogue developed as a PET tracer for imaging galactose metabolism. Unlike the ubiquitous glucose analogue 18F-FDG, 18F-FDGal is selectively phosphorylated by galactokinase and trapped primarily in hepatocytes, making it a liver-specific imaging agent. This compound has been investigated for the detection and staging of hepatocellular carcinoma (HCC) and for the non-invasive quantification of regional hepatic metabolic function. Its value proposition is grounded in its unique metabolic pathway: 18F-FDGal is metabolized almost exclusively in the liver via the galactose pathway, offering diagnostic capabilities that cannot be replicated by general-purpose glucose or choline tracers. Understanding the specific evidence that sets 18F-FDGal apart from its closest analogs is essential for any procurement decision where liver-specific molecular imaging is the objective.

The Procurement Risk of Assuming Interchangeability Among 18F-Labeled PET Tracers for Liver Imaging


A critical procurement error is the assumption that 18F-FDGal can be replaced by 18F-FDG or 18F-choline for liver imaging applications. 18F-FDG, while widely used in oncology, suffers from a suboptimal sensitivity of only 50–60% for HCC situated in the liver, and its uptake by metabolically active normal hepatocytes produces a high background that can obscure lesions. 18F-choline, though investigated for HCC with meta-analysis detection rates of 84%, has not demonstrated superiority to 18F-FDGal in head-to-head clinical protocols, and it lacks the capacity to quantify regional hepatic metabolic function. The biochemical trapping mechanism of 18F-FDGal—phosphorylation by galactokinase and subsequent metabolic entrapment in hepatocytes—is fundamentally different from both the hexokinase-mediated uptake of 18F-FDG and the choline kinase pathway of 18F-choline. This distinct molecular pharmacology translates into unique imaging characteristics that cannot be achieved by generic substitution.

Quantitative Differentiation Evidence for 2-Deoxy-2-fluorogalactose F-18 (18F-FDGal) in Liver PET Applications


18F-FDGal Detects Extrahepatic HCC Metastases Missed by Both Standard Work-Up and 18F-FDG

In a prospective study of 50 HCC patients, 18F-FDGal PET/CT detected eight extrahepatic HCC metastases in six patients (12%) that were not identified by contrast-enhanced CT or MRI. In a subgroup of 29 patients who also underwent 18F-FDG PET/CT, only one of these eight extrahepatic foci was detected by 18F-FDG. This resulted in a change of planned treatment in 10% of all patients (5 of 50) based on 18F-FDGal findings, whereas 18F-FDG PET/CT did not change the treatment plan in any patient.

Hepatocellular carcinoma staging Extrahepatic metastasis detection PET/CT comparative imaging

18F-FDGal Achieves 100% Specificity for HCC Detection in an Initial Clinical Study

The first diagnostic study of 18F-FDGal PET/CT in patients suspected of having HCC reported a specificity of 100%. While this finding was identified in a limited cohort and requires confirmation in larger prospective trials, it represents a stark contrast to 18F-FDG, which suffers from false-positive uptake related to inflammation, benign hepatic lesions, and physiological hepatocyte glucose consumption. The hepatic specificity of 18F-FDGal arises from its exclusive phosphorylation by galactokinase, an enzyme whose activity is largely confined to hepatocytes, thereby minimizing extrahepatic false-positive signals from inflammatory or non-hepatic malignant processes.

HCC diagnostic accuracy False-positive avoidance PET tracer specificity

18F-FDGal Sensitivity of 71% for Intrahepatic HCC Lesions Exceeds 18F-FDG While Enabling Concomitant Liver Function Quantification

In a prospective study of 50 HCC patients, 18F-FDGal PET/CT identified 85 malignant intrahepatic foci, of which 12 were new findings not seen on conventional imaging, yielding a sensitivity of 71% (highest for larger lesions). For comparison, 18F-FDG PET/CT is reported to have a sensitivity of only 50–60% for intrahepatic HCC lesions in numerous clinical series and meta-analyses. Importantly, 18F-FDGal uniquely allowed simultaneous quantification of regional hepatic galactose metabolism, as demonstrated by a mean hepatic systemic clearance of 0.274 ± 0.001 L blood/min/L liver tissue in healthy subjects without galactose infusion, which dropped to 0.019 ± 0.001 with galactose co-infusion (P < 0.01).

Intrahepatic lesion detection HCC diagnostic sensitivity Galactose metabolism quantification

The Lumped Constant for 18F-FDGal Changes Significantly in Liver Disease, Enabling Personalized Functional Imaging

In healthy subjects, the lumped constant (LC) for 18F-FDGal is 0.13 ± 0.01, reflecting the higher affinity of galactokinase for galactose over 18F-FDGal. In patients with liver cirrhosis, the LC increased significantly to 0.24 (P < 0.0001). This disease-dependent change in LC is a unique property of 18F-FDGal that allows personalized correction for tracer kinetics when calculating hepatic maximum removal rates of galactose (Vmax). In healthy subjects, the Vmax estimated from 18F-FDGal PET was 1.41 mmol/min/L liver tissue, closely matching the value from arterio-venous measurements (1.76 mmol/min/L; P = 0.60), but in cirrhotic patients, Vmax dropped to 0.57 mmol/min/L (P < 0.0001). This LC-based quantitative framework has no equivalent in 18F-FDG or 18F-choline imaging, which lack a validated kinetic model for liver function quantification.

Liver function quantification Lumped constant PET modeling Parenchymal liver disease

FDG Synthesizer Compatibility and Pre-Validated Quality Control Enable Efficient 18F-FDGal Incorporation into Existing Production Workflows

A nucleophilic radiosynthesis method produces 18F-FDGal from commercially available talose triflate using the widely available GE TRACERlab MX FDG synthesizer. Over 42 production runs, this method yielded up to 3.7 GBq of sterile, pyrogen-free, no-carrier-added 18F-FDGal with a radiochemical yield of 3.8 ± 1.2% (decay-corrected) and a radiochemical purity of 98 ± 1%. Critically, the established quality control methods for 18F-FDG were directly applicable to 18F-FDGal without modification. This contrasts with alternative liver PET tracers such as 18F-choline or 11C-acetate, which require dedicated synthesis modules and distinct quality control protocols, often involving longer synthesis times and limited availability.

Radiopharmaceutical production Routine clinical synthesis Quality control transferability

Definitive Application Scenarios for 2-Deoxy-2-fluorogalactose F-18 (18F-FDGal) Where Alternative Tracers Fail


Staging Hepatocellular Carcinoma with Suspected Extrahepatic Metastasis

In patients with HCC who are candidates for curative-intent surgery or locoregional therapy, 18F-FDGal PET/CT should be prioritized for detection of occult extrahepatic metastases. Clinical evidence shows that 18F-FDGal detects extrahepatic disease missed by both standard contrast-enhanced CT/MRI and 18F-FDG PET/CT, directly leading to treatment plan modification in 10% of patients. Using 18F-FDG in this scenario risks under-staging and futile locoregional treatment. Similarly, 18F-choline has not demonstrated superiority to 18F-FDGal in head-to-head protocols, and its reported detection rates do not exceed those of 18F-FDGal for extrahepatic disease.

Pre-Operative Quantification of Regional Hepatic Metabolic Function Before Major Liver Resection

18F-FDGal is the only PET tracer validated for non-invasive quantification of regional hepatic galactose metabolism, a parameter directly relevant to liver functional reserve. The tracer's lumped constant (0.13 in healthy liver; 0.24 in cirrhosis) enables personalized calculation of the maximum hepatic removal rate of galactose (Vmax), which declines from 1.41 mmol/min/L in healthy liver to 0.57 mmol/min/L in cirrhotic patients (P < 0.0001). Neither 18F-FDG, 18F-choline, nor 11C-acetate provides a validated kinetic model for this measurement, making 18F-FDGal the only tracer that can offer a spatially resolved pre-surgical liver function map to predict post-operative remnant liver function.

Monitoring Treatment Response and Liver Function After Stereotactic Body Radiotherapy (SBRT) for Liver Tumors

Dynamic 18F-FDGal PET/CT enables the determination of a dose–response relationship between radiation dose and metabolic liver function, with a reported TD50 of 18 Gy (95% CI: 12–26 Gy). This capability supports treatment planning optimization and monitoring of radiation-induced liver injury. In contrast, 18F-FDG uptake is confounded by post-radiation inflammatory changes, and 18F-choline lacks the galactokinase-dependent metabolic pathway required for direct liver function quantification, rendering both less suitable for this application.

Centers with Existing FDG Production Infrastructure Seeking Rapid Adoption of a Liver-Specific PET Tracer

For radiopharmacies and nuclear medicine departments already operating a GE TRACERlab MX FDG synthesizer, 18F-FDGal production can be implemented using the same synthesis module and established 18F-FDG quality control protocols. The radiochemical purity achieved (98 ± 1%) with yields up to 3.7 GBq is sufficient for clinical imaging, and the use of commercially available talose triflate eliminates the need for custom precursor synthesis. This contrasts with 18F-choline, which generally requires a dedicated synthesis cassette and QC adjustments, and 11C-acetate, which requires an on-site cyclotron and cannot be distributed regionally due to its short half-life.

Quote Request

Request a Quote for 2-Deoxy-2-fluorogalactose F-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.